1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol
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Overview
Description
1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol is an organic compound with the molecular formula C17H12FNO. It is known for its unique structural properties, which include a naphthalene ring system substituted with a fluoro-phenylimino group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol typically involves the condensation reaction between 4-fluoroaniline and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. Additionally, the fluoro-phenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
- 1-[(4-Chloro-phenylimino)-methyl]-naphthalen-2-ol
- 1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol
- 1-[(4-Methyl-phenylimino)-methyl]-naphthalen-2-ol
Comparison: 1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. The fluoro group enhances the compound’s stability and reactivity, making it particularly useful in applications requiring high precision and performance .
Properties
IUPAC Name |
1-[(4-fluorophenyl)iminomethyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO/c18-13-6-8-14(9-7-13)19-11-16-15-4-2-1-3-12(15)5-10-17(16)20/h1-11,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAKMVMGFLCDJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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